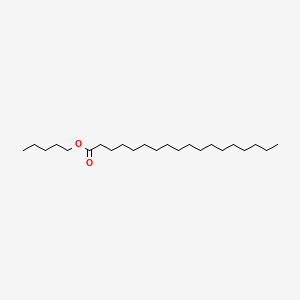

Pentyl stearate

Description

Pentyl stearate (CAS: 2173-56-0, EC: 218-528-7) is a fatty acid ester derived from stearic acid and pentanol. Its molecular formula is C23H46O2, with a molar mass of 354.6 g/mol. According to flammability data, this compound has a reported boiling point of 185°C . It is structurally characterized by a long hydrophobic stearate chain (C18) esterified with a pentyl group, making it a non-polar compound with applications in lubricants, surfactants, and organic synthesis .

Stearate esters are typically synthesized via esterification reactions between stearic acid and alcohols. For this compound, microwave-assisted reactions have been shown to enhance reaction efficiency, enabling the formation of intermediates like pentyl ammonium stearate, which can further dehydrate to stearic pentyl amide under radiation .

Properties

CAS No. |

6382-13-4 |

|---|---|

Molecular Formula |

C23H46O2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

pentyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3 |

InChI Key |

MOQRZWSWPNIGMP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCC |

melting_point |

30.0 °C |

Other CAS No. |

6382-13-4 |

Origin of Product |

United States |

Preparation Methods

Basic Esterification Reaction

- Reactants: Stearic acid and pentanol

- Catalysts: Strong acid catalysts such as sulfuric acid are commonly used.

- Conditions: The reaction is generally carried out under reflux to maintain temperature and facilitate complete esterification.

- Process: The acid and alcohol react to form this compound and water, which is removed to drive the reaction forward.

Catalysts and Reaction Conditions

Acid Catalysts

- Sulfuric acid: Traditional catalyst for esterification, effective but requires careful handling due to corrosiveness.

- Oxalic acid: A milder, organic acid catalyst achieving about 90% conversion at 65°C with a 1:20 alcohol-to-acid molar ratio, offering an eco-friendly alternative though with longer reaction times (~8 hours).

Ionic Liquids

- Ionic liquids like [HPY][HSO4] have been reported to enhance mutual solubility of reactants, accelerating the esterification process.

- Advantages include high recyclability and low waste generation.

- Disadvantages include costly synthesis of ionic liquids.

- Yield with ionic liquids can reach up to 97%.

Solid Catalysts

- Zinc oxide (ZnO) has been used as a solid catalyst in esterification reactions involving stearic acid derivatives.

- Advantages include easy separation from reaction mixtures.

- Requires higher temperatures for effective catalysis.

- Yields around 95% have been reported in related ester syntheses.

Industrial Production Methods

In industrial settings, this compound is produced via continuous esterification processes using large-scale reactors. The process involves:

- Efficient removal of water to shift equilibrium towards ester formation.

- Use of strong acid catalysts or solid catalysts optimized for high yield and purity.

- Application of reflux or controlled heating to maintain reaction temperature.

- Separation and purification steps to isolate high-purity this compound.

Reaction Kinetics and Mechanistic Insights

Kinetic Parameters

- The esterification of stearic acid with pentanol follows pseudo-first-order kinetics under excess alcohol conditions.

- Activation energy for this compound formation is approximately 38.7 kJ/mol.

- The kinetic model is second-order reversible.

| Ester Type | Activation Energy (kJ/mol) | Pre-exponential Factor (min⁻¹) | Kinetic Model |

|---|---|---|---|

| Methyl stearate | 42.3 | 1.2 × 10⁵ | Second-order reversible |

| This compound | 38.7 | 9.8 × 10⁴ | Second-order reversible |

Thermal and Catalytic Decomposition

- Microwave-assisted decomposition of related intermediates (e.g., pentyl ammonium stearate) leads to dehydration and formation of stearic pentyl amide.

- Stability under oxidative conditions is limited; strong oxidizers may cause exothermic side reactions, though specific data for this compound is limited.

Comparative Analysis of Catalysts

| Catalyst Type | Advantages | Disadvantages | Yield (%) | Notes |

|---|---|---|---|---|

| Ionic liquids | High recyclability, low waste | Costly synthesis | 97 | Enhances solubility and reaction rate |

| Oxalic acid | Mild, eco-friendly | Longer reaction time (~8 hr) | 90 | Organic acid catalyst |

| Zinc oxide | Easy separation | Requires high temperatures | 95* | Used in related ester syntheses |

*Yield reported for pentaerythritol stearate synthesis, indicative of potential for this compound.

Advanced Preparation Techniques

Vacuum Esterification

- Esterification under vacuum (0.005–0.01 KPa) and elevated temperatures (150–260°C) has been employed for related stearate esters.

- This method facilitates removal of water, driving the reaction forward.

- Use of catalysts such as stannous chloride or sodium hydroxide improves reaction efficiency.

- Reaction times typically range from 3 to 5 hours.

- High purity (>98%) and yield are achievable with this approach.

Solid Catalyst Esterification

- Solid catalysts such as zinc oxide enable esterification without corrosive liquid acids.

- Reaction carried out with a weight ratio of alcohol to stearic acid around 1:5 to 1:8.

- Reaction under reflux and subsequent filtration yields the ester product.

- This method provides stable product quality with good biodegradability and low volatility.

Summary Table of Preparation Methods

| Preparation Method | Catalyst | Temperature (°C) | Pressure | Reaction Time (hr) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Traditional Acid Catalysis | Sulfuric acid | Reflux (~100) | Atmospheric | Variable | High | High | Standard method, corrosive catalyst |

| Oxalic Acid Catalysis | Oxalic acid | 65 | Atmospheric | ~8 | ~90 | - | Mild, eco-friendly |

| Ionic Liquid Catalysis | [HPY][HSO4] | Reflux | Atmospheric | Short | 97 | - | Expensive but recyclable |

| Solid Catalyst (ZnO) | Zinc oxide | High (>150) | Atmospheric | Variable | ~95* | - | Easy separation |

| Vacuum Esterification | Stannous chloride/NaOH | 150–260 | 0.005–0.01 KPa | 3–5 | High | >98 | Efficient water removal |

*Yield reported for related stearate esters.

Research Findings and Notes

- The esterification kinetics and catalyst choice significantly affect yield and purity.

- Ionic liquids offer environmental benefits but at higher costs.

- Vacuum esterification with appropriate catalysts achieves high purity and yield.

- Solid catalysts provide an alternative to corrosive acids, facilitating easier product separation.

- Reaction parameters such as temperature, catalyst concentration, and molar ratios must be optimized for each method.

- Thermal stability and side reactions under oxidative conditions should be considered in process design.

Chemical Reactions Analysis

Optimal Reaction Parameters

-

Key Findings :

-

Ionic liquids (e.g., [HPY][HSO₄]) enhance mutual solubility of reactants, accelerating esterification . Excess catalyst (>7%) reduces yield due to side reactions and product separation challenges .

-

Oxalic acid, a milder organic catalyst, achieves ~90% conversion at 65°C with a 1:20 alcohol-to-acid ratio .

-

Reaction Kinetics

The esterification follows pseudo-first-order kinetics under excess alcohol conditions.

Kinetic Parameters for Stearic Acid Esters

| Ester Type | Activation Energy (kJ/mol) | Pre-exponential Factor (min⁻¹) | Kinetic Model | Source |

|---|---|---|---|---|

| Methyl stearate | 42.3 | 1.2 × 10⁵ | Second-order reversible | |

| Pentyl stearate | 38.7 | 9.8 × 10⁴ | Second-order reversible |

-

Mechanistic Insights :

Thermal and Catalytic Decomposition

-

Microwave-assisted decomposition : Pentyl ammonium stearate (a related intermediate) dehydrates to form stearic pentyl amide under microwave radiation .

-

Acid/Base Reactions :

Stability Under Oxidative Conditions

-

Exposure to strong oxidizers may induce exothermic side reactions, though specific data for this compound remains limited .

Comparative Analysis of Catalysts

*Reported for pentaerythritol stearate synthesis .

Low-Temperature Fluidity

This compound exhibits superior cold-flow properties compared to shorter-chain esters (e.g., methyl or ethyl stearate), with:

Scientific Research Applications

Chemistry

Pentyl stearate is utilized as a reagent in organic synthesis and analytical chemistry:

- Reagent in Organic Synthesis: It serves as a standard for various reactions involving esters.

- Analytical Chemistry: Used in chromatographic techniques to analyze lipid profiles.

Biology

In biological research, this compound is employed to study lipid metabolism:

- Model Compound: It acts as a model for studying ester hydrolysis and lipid behavior in biological systems.

- Lipid Metabolism Studies: Investigated for its role in metabolic pathways involving long-chain fatty acids.

Medicine

This compound shows potential in the field of medicine:

- Drug Delivery Systems: Its biocompatibility allows it to be explored as a carrier for drug delivery, particularly for hydrophobic drugs.

- Formulation of Emulsions: Investigated for its ability to form stable emulsions, which is crucial for pharmaceutical formulations.

Industrial Applications

This compound finds extensive use in various industries:

- Lubricants: Acts as a lubricant in mechanical applications due to its low viscosity and high thermal stability.

- Plasticizers: Used in the production of plastics to enhance flexibility and workability.

- Surfactants: Functions as a surfactant in cosmetic formulations, improving texture and application properties.

Case Study 1: Drug Delivery Systems

Research has indicated that this compound can enhance the solubility of certain hydrophobic drugs, thereby improving their bioavailability. A study demonstrated its effectiveness when combined with other excipients to create stable formulations for oral administration.

Case Study 2: Industrial Applications

In an industrial setting, this compound was tested as a plasticizer in polyvinyl chloride (PVC) formulations. Results showed improved flexibility and durability compared to traditional plasticizers, highlighting its potential for use in sustainable materials.

Mechanism of Action

Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.

Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.

Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.

Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.

Comparison with Similar Compounds

Physicochemical Properties

- Boiling Points: this compound (185°C) exhibits a lower boiling point than butyl stearate (343°C), despite having a longer alkyl chain. This anomaly may arise from differences in molecular packing or data source inconsistencies . Methyl stearate, with a shorter methyl group, has a lower estimated boiling point (~215°C), aligning with trends in volatility reduction as chain length increases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.